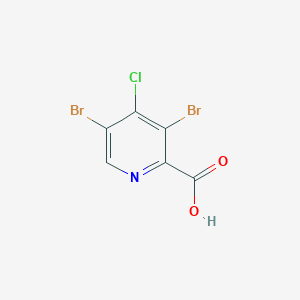

3,5-Dibromo-4-chloropicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClNO2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVRSYYPLMRROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C(=O)O)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649907 | |

| Record name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698393-07-6 | |

| Record name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3,5-Dibromo-4-chloropicolinic Acid

Nomenclature & Chemical Identity

The precise identification of halogenated pyridine derivatives is critical in medicinal chemistry and agrochemical synthesis, where regiochemistry dictates biological activity.

IUPAC Designation

The definitive International Union of Pure and Applied Chemistry (IUPAC) name is: 3,5-Dibromo-4-chloropyridine-2-carboxylic acid

Structural Breakdown[1]

-

Scaffold: Pyridine ring (azine).

-

Principal Group: Carboxylic acid (-COOH) at position 2 (defining the parent as picolinic acid).

-

Substituents:

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 698393-07-6 | Unique identifier for regulatory verification |

| Molecular Formula | High halogen content increases lipophilicity | |

| Molecular Weight | 315.35 g/mol | Heavy atom count favors fragment-based screening |

| Physical State | Off-white to pale yellow solid | Typical of poly-halogenated heteroaromatics |

| pKa (Calc) | ~1.5 - 2.0 | Acidic strength increased by electron-withdrawing halogens |

Synthetic Architecture

Critical Analysis of Synthetic Routes

While direct halogenation of picolinic acid is theoretically possible, it lacks regioselectivity and yield efficiency due to the electron-deficient nature of the pyridine ring.

The Expert Approach: The most robust synthetic pathway utilizes 4-hydroxypicolinic acid as the starting material. The hydroxyl group (tautomeric with the pyridone) activates the 3 and 5 positions for electrophilic aromatic substitution (EAS), allowing for precise bromination before the installation of the chlorine atom via deformylative chlorination or nucleophilic displacement.

Step-by-Step Protocol (Self-Validating System)

Stage 1: Regioselective Bromination

Objective: Install bromine atoms at C3 and C5 using the activation provided by the C4-hydroxyl group.

-

Reagents: 4-Hydroxypicolinic acid, Bromine (

), Water/Acetic Acid solvent. -

Procedure: Dissolve the precursor in water at 50°C. Add

dropwise. The electron-donating -OH group directs bromine exclusively to the ortho positions (relative to itself), which are C3 and C5. -

Validation: The product, 3,5-dibromo-4-hydroxypicolinic acid (CAS 858852-20-7), precipitates due to decreased solubility.

Stage 2: Dehydroxy-Chlorination

Objective: Convert the C4-hydroxyl group to a reactive C4-chloro motif.

-

Reagents: 3,5-Dibromo-4-hydroxypicolinic acid, Phosphorus Oxychloride (

), catalytic DMF (Vilsmeier-Haack conditions). -

Mechanism: The pyridone oxygen attacks the phosphorus center, creating a leaving group that is displaced by chloride.

-

Causality: The presence of bromines at C3/C5 sterically hinders the C4 position, requiring elevated temperatures (reflux) and extended reaction times compared to non-brominated analogs.

Figure 1: Validated synthetic workflow transforming the hydroxy precursor to the chloro-target via regioselective activation.

Reactivity Profile & Applications

The utility of this compound lies in its orthogonal reactivity . The molecule possesses three distinct "handles" for diversification, making it a premier scaffold for drug discovery (kinase inhibitors) and agrochemistry (synthetic auxins).

Chemo-Selectivity Map

-

C4-Chlorine (

Locus):-

Reactivity: The chlorine at C4 is highly susceptible to Nucleophilic Aromatic Substitution (

) because it is para to the pyridine nitrogen and ortho to two electron-withdrawing bromines. -

Application: Displacement with amines or alkoxides yields 4-amino/4-alkoxy picolinates (common in herbicides like Picloram analogs).

-

-

C3/C5-Bromine (Cross-Coupling Locus):

-

Reactivity: These positions are primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).

-

Selectivity: The C3 bromine is sterically crowded by the C2-carboxylic acid and C4-chlorine, often making the C5 bromine more accessible for kinetic control during mono-coupling reactions.

-

-

C2-Carboxylic Acid:

-

Standard amide coupling or esterification to modulate solubility and bioavailability (prodrug design).

-

Figure 2: Orthogonal reactivity zones allowing sequential functionalization of the pyridine core.[6][7]

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Handling: Due to the high halogen content, this compound may release toxic halide vapors (HBr/HCl) if heated to decomposition. Use only in a fume hood.

-

Storage: Keep cold (2-8°C) and under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C4-chlorine bond over long durations.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Dibromo-4-chloropyridine-2-carboxylic acid Product Data. Retrieved from

-

Sigma-Aldrich. (n.d.). 2,3-dibromo-5-chloropyridine-4-carboxylic acid (Structural Analog Reference). Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 72711, 4-Chloropicolinic acid hydrazide (Precursor Chemistry). Retrieved from

-

BLD Pharm. (n.d.). 3,5-Dibromo-4-chloropyridine CAS 13626-17-0 (Decarboxylated Analog Data). Retrieved from

-

Echemi. (n.d.).[8] 3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid (Key Intermediate).[9] Retrieved from

Sources

- 1. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [amp.chemicalbook.com]

- 4. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]

- 5. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 6. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]

- 8. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. echemi.com [echemi.com]

The Versatile Scaffold: A Technical Guide to the Potential Applications of Substituted Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a privileged scaffold in modern chemistry. Their inherent chelating properties, coupled with the versatility of the pyridine ring for substitution, have unlocked a vast landscape of biological activities and practical applications. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of this remarkable class of compounds, offering field-proven insights and detailed methodologies for researchers in drug discovery, agrochemicals, and materials science.

The Core of Versatility: Understanding the Picolinic Acid Scaffold

Picolinic acid is an organic compound with the formula NC₅H₄CO₂H. It is a derivative of pyridine with a carboxylic acid substituent at the 2-position[1]. This unique arrangement of a nitrogen atom and a carboxylic acid group in close proximity is the foundation of its diverse functionalities.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molar Mass | 123.111 g·mol⁻¹ | [1] |

| Appearance | White solid | [1] |

| Melting Point | 136 to 138 °C | [1] |

| Solubility in water | Slightly soluble | [1] |

The nitrogen atom of the pyridine ring and the oxygen atom of the carboxyl group can act as a bidentate chelating agent, forming stable complexes with a wide range of metal ions[2]. This chelation ability is central to many of its biological effects. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets.

Applications in Medicinal Chemistry

The picolinic acid scaffold is a cornerstone in the development of novel therapeutics, with derivatives showing promise in a multitude of disease areas.

Anticancer Activity

Substituted picolinic acids have emerged as a promising class of anticancer agents, primarily through their ability to chelate essential metal ions like zinc and iron, which are crucial for the activity of enzymes involved in DNA replication and cell division[3]. By disrupting the cellular homeostasis of these metals, picolinic acid derivatives can inhibit cancer cell growth[3].

Mechanism of Action: The anticancer activity of picolinic acid derivatives is often linked to their ability to induce apoptosis. For instance, some derivatives have been shown to increase the ratio of Bax/Bcl-2 genes, key regulators of the apoptotic pathway.

Quantitative Data: IC50 Values of Picolinic Acid Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Fusaric acid | CHO | 0.032 (mM) | [3] |

| 3-Hydroxy picolinic acid | CHO | - | [3] |

| Picolinic acid | CHO | - | [3] |

| Picloram | CHO | - | [3] |

| 6-Bromo picolinic acid | CHO | - | [3] |

| Compound 3d | MCF-7 | 43.4 | |

| Compound 4d | MCF-7 | 39.0 | |

| Compound 3d | MDA-MB-231 | 35.9 | |

| Compound 4d | MDA-MB-231 | 35.1 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to assess the cytotoxicity of substituted picolinic acid derivatives against cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours[4].

-

Compound Treatment: Add varying concentrations of the picolinic acid derivatives to the wells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well[4][5].

-

Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible[4].

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals[4][6].

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 570 nm using a microplate reader[5][6].

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value[7].

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Antiviral Activity

Picolinic acid has demonstrated broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus[8][9]. Its mechanism of action involves inhibiting viral entry into host cells.

Mechanism of Action: Picolinic acid compromises the integrity of the viral membrane and inhibits the fusion between the viral envelope and the cellular membrane[8][10]. This action effectively blocks the virus from delivering its genetic material into the host cell, thus preventing infection[10].

Experimental Protocol: Plaque Reduction Assay

This protocol is used to quantify the antiviral activity of substituted picolinic acids.

-

Cell Monolayer Preparation: Seed a suitable host cell line in 6-well or 12-well plates to achieve a confluent monolayer[8].

-

Virus Preparation: Prepare serial dilutions of the virus stock.

-

Compound Treatment: Incubate the virus dilutions with various concentrations of the picolinic acid derivative for 1 hour at 37°C.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agar or methylcellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.

Caption: General workflow of a plaque reduction assay for antiviral testing.

Neuroprotective Effects

Picolinic acid, an endogenous metabolite of tryptophan, has shown neuroprotective properties[11]. It can protect neurons from excitotoxicity induced by quinolinic acid, another tryptophan metabolite with neurotoxic effects[12][13].

Mechanism of Action: The precise mechanism of picolinic acid's neuroprotective action is not fully elucidated, but it is known to antagonize the neurotoxic effects of quinolinic acid without affecting its neuroexcitant properties[12][14]. This suggests a mechanism independent of NMDA receptor blockade.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the neuroprotective potential of picolinic acid derivatives against toxin-induced cell death in a human neuroblastoma cell line.

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium[15].

-

Differentiation (Optional): Differentiate SH-SY5Y cells into a more neuron-like phenotype using agents like retinoic acid.

-

Pre-treatment: Treat the cells with various concentrations of the picolinic acid derivative for a specified time (e.g., 24 hours).

-

Toxin Exposure: Induce neurotoxicity by adding a neurotoxin such as quinolinic acid or H₂O₂[16].

-

Viability Assessment: After incubation with the toxin, assess cell viability using an appropriate method, such as the MTT assay[17].

-

Data Analysis: Determine the extent of neuroprotection by comparing the viability of cells pre-treated with the picolinic acid derivative to those treated with the toxin alone.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Substituted picolinamides have been identified as potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein[18]. Mutations in the CFTR gene cause cystic fibrosis, and corrector molecules that rescue the trafficking and function of mutant CFTR are a major therapeutic strategy.

Mechanism of Action: Picolinamide-based correctors are thought to bind to the misfolded ΔF508-CFTR protein, facilitating its proper folding and trafficking to the cell membrane, thereby partially restoring chloride channel activity[18].

Experimental Protocol: Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and is used to evaluate the efficacy of CFTR modulators[19][20].

-

Epithelial Cell Culture: Grow primary human bronchial epithelial cells from cystic fibrosis patients on permeable supports until a polarized monolayer is formed.

-

Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments[19][21].

-

Electrophysiological Recordings: Measure the short-circuit current (Isc), which is a measure of net ion transport across the epithelium[19].

-

CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding forskolin (an adenylyl cyclase activator) and a phosphodiesterase inhibitor to the basolateral side.

-

CFTR Inhibition: Confirm that the measured current is CFTR-dependent by adding a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical side.

-

Modulator Testing: Treat the cells with the picolinic acid-based CFTR modulator and repeat the stimulation/inhibition cycle to assess the degree of functional rescue.

Caption: Workflow for assessing CFTR modulator efficacy using the Ussing chamber assay.

Applications in Agricultural Chemistry

Picolinic acid derivatives are a significant class of synthetic auxin herbicides used for broadleaf weed control[22][23].

Mechanism of Action: These herbicides mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants. They bind to auxin receptors, such as AFB5, triggering a cascade of downstream events that disrupt normal plant development[22].

Quantitative Data: Herbicidal Activity of Picolinic Acid Derivatives

| Compound | Weed Species | Application Rate (g/ha) | Efficacy (%) | Reference |

| Picloram | Various broadleaf weeds | - | - | [22] |

| Clopyralid | Various broadleaf weeds | - | - | [22] |

| Aminopyralid | Various broadleaf weeds | - | - | [22] |

| Compound c5 | Chenopodium album | 400 | >90 | [22] |

| Compound V-8 | Amaranthus retroflexus | 300 | >90 | [24] |

Experimental Protocol: Herbicidal Activity Screening

This protocol describes a method for evaluating the herbicidal efficacy of substituted picolinic acids.

-

Plant Cultivation: Grow target weed species in pots or flats under controlled greenhouse conditions.

-

Compound Formulation: Prepare solutions or emulsions of the test compounds at various concentrations.

-

Herbicide Application: Apply the formulations to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a laboratory sprayer to ensure uniform coverage[25].

-

Evaluation: Assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment) by visually rating the percentage of injury or by measuring the reduction in plant biomass compared to untreated controls.

-

Data Analysis: Determine the GR₅₀ (the concentration required to cause a 50% reduction in growth) or other relevant efficacy parameters.

Synthesis of Substituted Picolinic Acids

The diverse applications of substituted picolinic acids have driven the development of numerous synthetic methodologies.

Oxidation of Picolines

A common method for the synthesis of picolinic acid is the oxidation of 2-picoline using strong oxidizing agents like potassium permanganate (KMnO₄)[1]. Substituted picolines can be used to generate the corresponding substituted picolinic acids. For example, 5-bromo-2-picolinic acid can be prepared by the oxidation of 5-bromo-2-picoline with potassium permanganate[26].

Functionalization of the Pyridine Ring

Substituents can be introduced onto the picolinic acid backbone through various organic reactions.

-

Nitration: 4-aminopicolinic acid can be synthesized by the nitration of picolinic acid N-oxide, followed by reduction of the nitro group[25].

-

Halogenation: Direct bromination of nicotinic acid hydrochloride in thionyl chloride can yield 5-bromonicotinic acid[27].

-

Hydroxylation: 3,6-dihydroxypicolinic acid can be synthesized from 3-hydroxypicolinic acid using potassium peroxydisulfate[4].

Caption: General synthetic routes to substituted picolinic acids.

Conclusion

Substituted picolinic acids are a remarkably versatile class of compounds with a broad and expanding range of applications. Their unique chemical structure, characterized by the juxtaposition of a pyridine ring and a carboxylic acid, underpins their potent biological activities. From combating cancer and viral infections to ensuring crop protection, the picolinic acid scaffold continues to be a fertile ground for innovation. The synthetic accessibility and the potential for diverse functionalization ensure that new derivatives with enhanced efficacy and novel mechanisms of action will continue to emerge. This guide provides a solid foundation for researchers to explore and exploit the full potential of this privileged chemical entity.

References

-

(IUCr) Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. [Link]

-

MTT Assay Protocol - 塞魯士生技有限公司. [Link]

- CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google P

-

Novel picolinamide-based cystic fibrosis transmembrane regulator modulators: evaluation of WO2013038373, WO2013038376, WO2013038381, WO2013038386 and WO2013038390 - PubMed. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

-

Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. [Link]

-

How Do Ussing Chambers Work? A Step-by-Step Guide | Physiologic Instruments. [Link]

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. [Link]

- US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids - Google P

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. [Link]

-

The Physiological Action of Picolinic Acid in the Human Brain - PMC. [Link]

-

The stability of metal chelates - Science in Hydroponics. [Link]

-

An Update on CFTR Drug Discovery: Opportunities and Challenges - MDPI. [Link]

-

Neuroprotective activity of compounds. (A) SH-SY5Y cells were exposed... - ResearchGate. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. [Link]

-

Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. [Link]

-

How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? | ResearchGate. [Link]

-

A guide to Ussing chamber studies of mouse intestine - PMC - PubMed Central - NIH. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. [Link]

-

Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs | IOVS | ARVO Journals. [Link]

-

QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - MDPI. [Link]

-

Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport - Physiologic Instruments. [Link]

-

The Physiological Action of Picolinic Acid in the Human Brain - PubMed. [Link]

-

pH-Metric Study of Picolinic Acid with Ni(II), AND Zn(II) Metal Ions. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - ResearchGate. [Link]

-

Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. [Link]

-

CFTR Modulator Therapy for Rare CFTR Mutants - Semantic Scholar. [Link]

- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google P

- CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google P

-

Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed. [Link]

-

CFTR Assays - Cystic Fibrosis Foundation. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. [Link]

-

Discovery of CFTR modulators for the treatment of cystic fibrosis - PubMed. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. [Link]

-

Formation Constants of Lanthanide Metal Ion Chelates with Some Substituted Sulfonic Acids. [Link]

-

DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

-

cell lines ic50: Topics by Science.gov. [Link]

-

Hesperidin Plays Neuroprotective Effects Against Quinolinic Acid in Human SH-SY5Y Cells: Focusing on ROS Levels and Cell Cycle Arrest - Research Journal of Pharmacognosy. [Link]

-

Picolinic acid - Wikipedia. [Link]

-

Studies on metal complex formation of environmentally friendly aminopolycarboxylate chelating agents - CORE. [Link]

-

Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed. [Link]

-

Emerging CFTR modulators as new drugs for cystic fibrosis: A portrait of in vitro pharmacology and clinical translation | Request PDF. [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

-

The CFTR Functional Analysis Core | Marsico Lung Institute - UNC School of Medicine. [Link]

-

3-Hydroxypicolinic acid derivatives. A) Protonation of... | Download Scientific Diagram - ResearchGate. [Link]

-

Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. [Link]

-

Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed. [Link]

- CN115160220A - Synthesis process of pyridine-N-oxide - Google P

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 11. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]

- 17. discoveryjournals.org [discoveryjournals.org]

- 18. Novel picolinamide-based cystic fibrosis transmembrane regulator modulators: evaluation of WO2013038373, WO2013038376, WO2013038381, WO2013038386 and WO2013038390 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. physiologicinstruments.com [physiologicinstruments.com]

- 20. cff.org [cff.org]

- 21. physiologicinstruments.com [physiologicinstruments.com]

- 22. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. irl.umsl.edu [irl.umsl.edu]

- 26. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 27. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to Halogenated Picolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Overview

The Picolinic Acid Scaffold: A Versatile Core

Picolinic acid, or 2-pyridinecarboxylic acid, is a heterocyclic organic compound that serves as a fundamental scaffold in a diverse array of biologically active molecules.[1] As an isomer of nicotinic acid and isonicotinic acid, its unique substitution pattern, with a carboxylic acid group at the 2-position of the pyridine ring, imparts specific chemical and physical properties that are crucial for its biological functions.[1] Picolinic acid itself is an endogenous metabolite of the amino acid tryptophan via the kynurenine pathway and has been implicated in various physiological processes, including neuroprotection, immune responses, and anti-proliferative effects.[2] Its ability to chelate metal ions is also a key feature contributing to its biological activities.[3]

The Role of Halogenation in Modulating Bioactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the picolinic acid scaffold is a powerful strategy in medicinal and agricultural chemistry to modulate the physicochemical properties and biological activity of the parent compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, binding affinity to target proteins, and electronic distribution. This strategic modification has led to the development of highly potent and selective herbicides and has shown promise in the discovery of novel therapeutic agents.

Major Applications: Agrochemicals and Pharmaceuticals

The most significant and commercially successful application of halogenated picolinic acid derivatives is in the agrochemical industry, specifically as synthetic auxin herbicides.[4] Compounds like Picloram, Clopyralid, Aminopyralid, and the more recent Halauxifen-methyl are widely used to control broadleaf weeds in various crops.[5][6] In the pharmaceutical realm, halogenated picolinic acid derivatives have demonstrated a range of activities, with anticonvulsant properties being a particularly promising area of research.[7]

Part 2: Synthesis of Halogenated Picolinic Acid Derivatives

General Synthetic Strategies

The synthesis of halogenated picolinic acid derivatives often starts from commercially available substituted picolines or picolinonitriles. Key transformations include oxidation of the methyl group to a carboxylic acid, halogenation of the pyridine ring, and functional group interconversions.

A common synthetic route for novel 6-aryl-2-picolinic acid herbicides involves a multi-step process starting from 4-amino-3,5,6-trichloro-2-picolinonitrile.[8][9] This process includes protection of the amino group, selective fluorination, deprotection, nucleophilic substitution with hydrazine, and a Knorr cyclization, followed by hydrolysis of the nitrile to the carboxylic acid.[8][9]

Detailed Synthesis Protocol: Picloram (4-amino-3,5,6-trichloropicolinic acid)

Picloram is a systemic herbicide used for the control of broadleaf weeds.[4] A common laboratory-scale synthesis involves the following steps:

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 3,4,5,6-tetrachloropicolinonitrile is mixed with ammonium hydroxide.[10]

-

Reaction Conditions: The mixture is heated under pressure at a temperature ranging from 130°C to 160°C.[10]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the free acid is precipitated by acidification with a mineral acid (e.g., hydrochloric acid).[10]

-

Purification: The precipitated Picloram can be collected by filtration, washed with water, and further purified by recrystallization if necessary.

Caption: Synthesis of Picloram.

Detailed Synthesis Protocol: Halauxifen-methyl

Halauxifen-methyl is a newer generation synthetic auxin herbicide.[6] Its synthesis involves a Suzuki cross-coupling reaction as a key step.[11]

Experimental Protocol:

-

Intermediate Synthesis: A boronic acid intermediate is prepared from 2-chloro-6-fluoroanisole via metallation and borylation.[11]

-

Suzuki Cross-Coupling: The boronic acid intermediate is then coupled with a suitable halogenated pyridine derivative in the presence of a palladium catalyst and a base.[11]

-

Deprotection and Esterification: Following the coupling reaction, any protecting groups are removed, and the carboxylic acid is esterified to yield Halauxifen-methyl.[11]

Caption: Synthetic workflow for Halauxifen-methyl.

Synthesis of Pharmaceutically Relevant Derivatives (e.g., Amides)

The synthesis of halogenated picolinic acid amides, which have shown anticonvulsant activity, typically involves the coupling of the corresponding picolinic acid with an appropriate amine.

Experimental Protocol:

-

Acid Activation: The halogenated picolinic acid is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride.

-

Amide Coupling: The activated picolinic acid is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond.

-

Purification: The resulting amide is purified using standard techniques such as column chromatography or recrystallization.

Part 3: Herbicidal Applications

Mechanism of Action as Synthetic Auxins

Halogenated picolinic acid derivatives are a major class of synthetic auxin herbicides. They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but at supra-optimal concentrations, leading to uncontrolled and disorganized plant growth and ultimately death of susceptible broadleaf weeds.[12]

The primary molecular target of synthetic auxin herbicides is the F-box protein Transport Inhibitor Response 1 (TIR1) and its homologs, the Auxin Signaling F-box (AFB) proteins. These proteins are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.

The binding of a synthetic auxin to the TIR1/AFB receptor promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

Caption: Mechanism of action of synthetic auxin herbicides.

The activation of auxin-responsive genes leads to a cascade of physiological effects, including:

-

Cell Elongation and Division: Uncontrolled cell elongation and division lead to epinasty (twisting and curling of stems and leaves), stem swelling, and callus formation.

-

Ethylene Production: Increased ethylene biosynthesis contributes to senescence and abscission.

-

Abscisic Acid (ABA) Accumulation: Elevated ABA levels are involved in stomatal closure and stress responses.

These disruptions in normal plant development ultimately lead to the death of the susceptible plant.

Structure-Activity Relationships (SAR) for Herbicidal Activity

The herbicidal activity of halogenated picolinic acid derivatives is highly dependent on the nature, number, and position of the halogen substituents on the pyridine ring.

Systematic studies have revealed key SAR trends for the herbicidal activity of these compounds. For instance, in a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, it was found that substituents at the 2 and 4 positions of the phenyl ring in the pyrazole moiety generally result in higher inhibitory activity compared to substitutions at the 3 position.[9] Furthermore, both strong electron-withdrawing and strong electron-donating groups on the phenyl ring tend to decrease the inhibitory activity.[9]

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity.[13] For picolinic acid herbicides, 3D-QSAR models have been developed to guide the synthesis of new and more potent derivatives.[6] These models can help in predicting the herbicidal activity of novel compounds and in understanding the key structural features required for optimal interaction with the target receptor.[6]

Key Commercial Herbicides and their Properties

| Herbicide | Chemical Structure | Key Halogen Substituents | Primary Use | Year of Commercialization |

| Picloram | 4-amino-3,5,6-trichloropicolinic acid | 3,5,6-trichloro | Broadleaf weed control in rangeland and non-crop areas | 1963[8] |

| Clopyralid | 3,6-dichloropicolinic acid | 3,6-dichloro | Control of broadleaf weeds in turf, cereals, and sugar beet | 1975 |

| Aminopyralid | 4-amino-3,6-dichloropicolinic acid | 3,6-dichloro | Control of broadleaf weeds in pastures and rangeland | 2005 |

| Halauxifen-methyl | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | 3-chloro, 4-chloro, 2-fluoro | Post-emergence control of broadleaf weeds in cereals | 2015[8] |

Part 4: Pharmaceutical Applications

Anticonvulsant Activity of Halogenated Picolinic Acid Amides

Recent research has highlighted the potential of halogenated picolinic acid derivatives as anticonvulsant agents. Specifically, certain amides of halogenated picolinic acids have shown promising activity in preclinical models of epilepsy.

The precise mechanism of action for the anticonvulsant effects of these compounds is still under investigation. However, it is hypothesized that they may modulate the activity of key neurotransmitter systems involved in seizure generation and propagation. Potential mechanisms include:

-

Enhancement of GABAergic Inhibition: These compounds may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.

-

Modulation of Voltage-Gated Ion Channels: They may interact with and modulate the function of voltage-gated sodium or calcium channels, which are critical for neuronal excitability.

-

Antagonism of Glutamatergic Excitotoxicity: Some antiepileptic drugs act by blocking glutamate receptors (e.g., AMPA and NMDA receptors) to reduce excessive excitatory neurotransmission.[1][14]

SAR studies have provided initial insights into the structural requirements for anticonvulsant activity. For example, picolinic acid 2-fluorobenzylamide was identified as a particularly effective compound in a series of analogs.[7] Further studies are needed to systematically explore the influence of different halogen substitutions and amide functionalities on anticonvulsant potency and selectivity.

Other Potential Therapeutic Areas

Beyond their anticonvulsant potential, picolinic acid and its derivatives have been reported to exhibit a range of other pharmacological activities, including:

-

Antiviral Activity: Picolinic acid has shown inhibitory effects against various viruses, including HIV and Herpes Simplex Virus, potentially through cytotoxic actions on infected cells.[3]

-

Antimicrobial Activity: Picolinic acid can enhance the efficacy of certain antibiotics against bacteria like Mycobacterium avium complex, likely due to its metal-chelating properties.[3]

The introduction of halogens into the picolinic acid scaffold could further enhance these activities and lead to the development of novel anti-infective agents.

Future Directions in Drug Development

The development of halogenated picolinic acid derivatives as therapeutic agents is an active area of research. Future efforts will likely focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying their pharmacological effects.

-

Lead Optimization: Synthesizing and evaluating new analogs to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: Assessing the therapeutic potential and safety profiles of lead compounds in relevant animal models of disease.

Part 5: Analytical Characterization

The robust analytical characterization of halogenated picolinic acid derivatives is essential for quality control, metabolic studies, and environmental monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of halogenated picolinic acid derivatives in various matrices.

Sample Preparation:

-

Acidify the water sample (e.g., 10 mL) with formic acid.[15]

-

Perform solid-phase extraction (SPE) using a reverse-phase cartridge to concentrate the analytes and remove interfering substances.[15]

-

Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., methanol).[15]

-

Concentrate the eluate and reconstitute it in the mobile phase for HPLC analysis.[15]

HPLC Conditions:

-

Column: A C8 or C18 reversed-phase column is commonly used.[16]

-

Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[16]

-

Detection: UV detection or, for higher sensitivity and specificity, mass spectrometry (LC-MS) is used.[17]

Caption: Workflow for HPLC-MS analysis of picolinic acid herbicides.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the sensitive and selective detection and identification of halogenated picolinic acid derivatives. The characteristic isotopic patterns of chlorine and bromine atoms can aid in the identification of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of novel halogenated picolinic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. For example, the ¹H NMR spectrum of Halauxifen-methyl shows characteristic signals for the aromatic protons, the methoxy group, and the methyl ester.[18]

The chemical shifts and coupling constants of the protons on the pyridine ring are influenced by the electronic effects of the halogen substituents. The presence of fluorine can lead to additional splitting of signals due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of these molecules in the solid state. This technique is invaluable for confirming the stereochemistry and understanding the intermolecular interactions that govern the crystal packing.

Part 6: Conclusion and Future Outlook

Halogenated picolinic acid derivatives represent a versatile and highly valuable class of compounds with significant applications in both agriculture and medicine. Their success as herbicides is well-established, and their potential as therapeutic agents, particularly in the treatment of epilepsy, is an exciting and rapidly evolving field.

Future research in this area will undoubtedly focus on the design and synthesis of new derivatives with improved biological activity and safety profiles. A deeper understanding of their mechanisms of action, facilitated by advanced analytical and computational techniques, will be crucial for unlocking the full potential of this remarkable chemical scaffold. The continued exploration of halogenated picolinic acid derivatives holds great promise for addressing critical challenges in both crop protection and human health.

Part 7: References

-

Grant, R., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. The Open Neuropsychopharmacology Journal, 2, 1-9.

-

Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

-

Guillemin, G. J., et al. (2007). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 65-76.

-

Paruszewski, R., et al. (2007). New derivatives of benzylamide with anticonvulsant activity. Acta Poloniae Pharmaceutica, 64(2), 141-146.

-

Norris-Tull, D. (2024). Picolinic acid family of herbicides. In Management of Invasive Plants in the Western USA.

-

Affinisep. (n.d.). AN-0037-01 Determination of Aminopyralid, Clopyralid and Picloram in Compost and Water.

-

Yoshida, S., et al. (2011). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Health Science, 57(2), 164-169.

-

David, D., et al. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry, 2013, 1-6.

-

Armando Hasudungan. (2016, April 27). Pharmacology - Antiepileptics [Video]. YouTube.

-

Zhang, M., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5395.

-

Zhang, M., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5395.

-

Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

-

Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.

-

Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

-

Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. In Discovery and Synthesis of Crop Protection Products. ACS Symposium Series, Vol. 1204, pp 215-228.

-

Johnson, H. G. (1982). U.S. Patent No. 4,336,384. U.S. Patent and Trademark Office.

-

Sun, Y. (2016). CN Patent No. 105230626A.

-

CymitQuimica. (n.d.). CAS 1918-02-1: 4-amino-3,5,6-trichloropicolinic acid.

-

University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729). Agriculture & Environment Research Unit (AERU).

-

Government of Canada. (2001). Picloram Herbicide.

-

Verma, R. P. (2010). Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design. Current Topics in Medicinal Chemistry, 10(9), 848-863.

-

Strupińska, M., et al. (2010). Stability of new anticonvulsant derivatives of picolinic, nicotinic, cyclocarboxylic acids in body fluids and tissues. Acta Poloniae Pharmaceutica, 67(4), 389-394.

-

ChemicalBook. (n.d.). AMINOPYRALID synthesis.

-

Amit Lunkad. (2022, June 30). SAR of Anticonvulsants [Video]. YouTube.

-

Ioniță, E.-I., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6598.

-

U.S. Environmental Protection Agency. (2015). Ecological Risk Assessment for the New Herbicide Halauxifen-methyl.

-

U.S. Environmental Protection Agency. (2012). Halauxifen-methyl MRID: 48557787 Title: Method validation study for the determination of residues of XDE-729.

-

Bukun, B., et al. (2010). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). Weed Science, 58(2), 91-96.

-

Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl.

-

Doke, A. K., & Thakare, V. G. (2020). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 5(6), 1-8.

Sources

- 1. youtube.com [youtube.com]

- 2. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1918-02-1: 4-amino-3,5,6-trichloropicolinic acid [cymitquimica.com]

- 5. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]

- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 11. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]

- 12. mda.state.mn.us [mda.state.mn.us]

- 13. ijnrd.org [ijnrd.org]

- 14. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 15. epa.gov [epa.gov]

- 16. cms9files.revize.com [cms9files.revize.com]

- 17. affinisep.com [affinisep.com]

- 18. researchgate.net [researchgate.net]

The Halogenated Scaffold: A Technical Deep Dive into 3,5-Dibromo-4-chloropicolinic Acid

This guide provides an in-depth technical analysis of 3,5-Dibromo-4-chloropicolinic acid, a specialized halogenated pyridine intermediate. It focuses on its synthesis, chemical reactivity, and historical significance as a scaffold in the development of auxinic herbicides and pharmaceutical precursors.

Executive Summary & Historical Context

This compound (CAS: 698393-07-6) represents a critical structural motif in the chemistry of pyridine-2-carboxylic acids (picolinic acids). Historically, this compound emerged not merely as a final target, but as a sophisticated Structure-Activity Relationship (SAR) probe during the "Golden Age" of pyridine herbicide discovery (1960s-1980s).

During this era, researchers at major agrochemical firms (e.g., Dow Chemical, now Corteva) systematically explored the pyridine ring. They discovered that halogenation at the 3, 5, and 6 positions, combined with an amino or hydroxyl group at position 4, yielded potent auxinic herbicides (e.g., Picloram, Clopyralid). This compound served a unique role: it allowed chemists to differentiate the steric and electronic effects of bromine versus chlorine while providing a reactive "handle" (the 4-chloro group) for further derivatization.

Key Technical Distinction:

Unlike its fully chlorinated analogs, the mixed halogenation pattern of this molecule creates a specific reactivity gradient. The 4-chloro substituent is activated for Nucleophilic Aromatic Substitution (

Chemical Architecture & Properties

The molecule features a pyridine ring substituted with a carboxylic acid at C2, bromine atoms at C3 and C5, and a chlorine atom at C4.

| Property | Value / Description |

| Systematic Name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid |

| CAS Number | 698393-07-6 |

| Molecular Formula | |

| Molecular Weight | 315.35 g/mol |

| pKa (Calculated) | ~1.5 - 2.0 (Highly acidic due to electron-withdrawing halogens) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (acid form) |

| Reactivity Profile | High susceptibility to |

Synthesis Methodologies

The synthesis of this compound requires precise control to ensure the correct halogen placement. Two primary routes are established in the technical literature: Electrophilic Bromination (Route A) and Dehydroxylative Chlorination (Route B).

Route A: Electrophilic Bromination of 4-Chloropicolinic Acid

This is the classical "discovery" route. It leverages the directing effects of the pyridine nitrogen and the 4-chloro substituent to direct incoming bromine electrophiles to the 3 and 5 positions.

Protocol:

-

Starting Material: 4-Chloropicolinic acid (CAS 5470-22-4).

-

Reagent: Molecular Bromine (

) in excess (2.2 - 2.5 equivalents). -

Solvent/Medium: Aqueous solvent or Acetic Acid.

-

Conditions: Reaction is heated to 80-100°C. The 4-chloro group deactivates the ring slightly, but the 3 and 5 positions remain the most nucleophilic sites available for Electrophilic Aromatic Substitution (

). -

Purification: The product precipitates upon cooling and acidification (if performed in basic media) or dilution with water.

Route B: Dehydroxylative Chlorination (The "POCl3" Route)

This route is often preferred for scale-up as it avoids the use of elemental bromine on a late-stage intermediate and utilizes the readily available 4-hydroxypyridine precursors.

Protocol:

-

Starting Material: 3,5-Dibromo-4-hydroxypicolinic acid (or its methyl ester).

-

Reagent: Phosphorus Oxychloride (

) or Phosphorus Pentachloride ( -

Catalyst: DMF (Vilsmeier-Haack conditions) is often added to facilitate the formation of the chloro-iminium intermediate.

-

Mechanism: The 4-hydroxyl group (tautomeric with the pyridone) reacts with

to form a phosphorodichloridate leaving group, which is then displaced by chloride. -

Workup: Quenching on ice is critical to hydrolyze excess

without hydrolyzing the newly formed C-Cl bond or the carboxylic acid ester (if present).

Visualization of Synthesis Pathways

Figure 1: Dual synthetic pathways. Route A relies on electrophilic substitution, while Route B utilizes nucleophilic displacement of an activated hydroxyl group.

Reactivity & Strategic Applications

The utility of this compound lies in its differential reactivity . It acts as a scaffold where the 4-position can be modified independently of the 3,5-positions.

The "Selective Reduction" Anomaly

A seminal observation in pyridine chemistry is the selective removal of halogens. As noted in the classic text Pyridine and Its Derivatives, treating this compound with Hydrogen Iodide (HI) and Red Phosphorus results in the selective reduction of the 4-chloro group, yielding 3,5-dibromopicolinic acid [1].[5][6]

This reaction confirms that the 4-chloro substituent is significantly more labile (reactive) than the 3,5-bromo substituents under reductive conditions, a counter-intuitive finding given that C-Br bonds are generally weaker than C-Cl bonds. This is likely due to the specific electronic activation at the 4-position (para to nitrogen).

Nucleophilic Aromatic Substitution ( )

The most common application is the introduction of amino groups to synthesize herbicides.

-

Reaction: Treatment with ammonia or primary amines.

-

Regioselectivity: Attack occurs exclusively at C4. The bulky bromines at C3 and C5 prevent attack at C2 or C6 (if they were halogenated) and force the nucleophile to the 4-position.

-

Product: 4-Amino-3,5-dibromopicolinic acid derivatives.[7]

Metal-Catalyzed Cross-Coupling

Modern medicinal chemistry utilizes this scaffold for Suzuki-Miyaura or Stille couplings.

-

Selectivity: Pd-catalyzed oxidative addition typically prefers the C-Br bond over the C-Cl bond.

-

Strategy: This allows for the sequential construction of complex molecules: first coupling at C3/C5 (replacing Br), followed by

at C4 (replacing Cl).

Reactivity Flowchart

Figure 2: Divergent reactivity profile. The molecule allows for orthogonal functionalization: reduction, nucleophilic substitution, or metal-catalyzed coupling.

References

-

Klingsberg, E. (Ed.). (1960-1984).[3] Pyridine and Its Derivatives. Part II. In The Chemistry of Heterocyclic Compounds. Interscience Publishers. (Citing the reduction of this compound to 3,5-dibromopicolinic acid via HI/Red P).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15965 (Picloram) and related picolinic acids. [Link]

-

Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. (Provides analogous bromination protocols for heterocyclic carboxylic acids). [Link]

- Google Patents.Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

Sources

- 1. scribd.com [scribd.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3,5-Dibromo-4-chloropyridine-2-carboxylic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Full text of "Pyridine And Its Derivatives Part II" [archive.org]

- 6. Full text of "Pyridine And Its Derivatives Part II" [archive.org]

- 7. scribd.com [scribd.com]

commercial suppliers of 3,5-Dibromo-4-chloropicolinic acid

Executive Summary & Chemical Profile

In the landscape of heterocyclic building blocks, 3,5-Dibromo-4-chloropicolinic acid (CAS 698393-07-6) represents a high-value "privileged scaffold." Its utility lies in its dense functionalization: a pyridine core equipped with three orthogonal halogen handles (Cl, Br, Br) and a carboxylic acid directing group. This allows for sequential, regioselective derivatization, making it a critical intermediate for kinase inhibitors (e.g., targeting ALK2 or p38 MAP kinase) and synthetic auxins in agrochemistry.

However, sourcing this molecule presents specific technical risks. It is often synthesized via the halogenation of 4-chloropicolinic acid or oxidation of methyl-pyridine precursors, leading to specific impurity profiles that can derail downstream SAR (Structure-Activity Relationship) campaigns.

Chemical Identity Matrix

| Parameter | Specification |

| IUPAC Name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid |

| CAS Number | 698393-07-6 |

| Molecular Formula | C₆H₂Br₂ClNO₂ |

| Molecular Weight | 315.35 g/mol |

| Key Precursor (CAS) | 3,5-Dibromo-4-chloropyridine (CAS 13626-17-0) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH; limited solubility in non-polar solvents |

Strategic Sourcing Landscape

Sourcing this specific intermediate requires a bifurcated strategy. Unlike commodity chemicals (e.g., pyridine), this is a fine chemical often made-to-order or held in low stock by specialized heterocyclic vendors.

Supplier Tier Analysis

Tier 1: Validated Catalog Suppliers (High Reliability / Higher Cost) Target Audience: MedChem Discovery Teams (mg to g scale).

-

Combi-Blocks (USA/Global): specialized in heterocycles; often carries stock of halogenated picolinic acids.

-

BLD Pharm: Strong inventory of pyridine building blocks; high probability of stock for CAS 698393-07-6 or its immediate precursors.

-

Sigma-Aldrich (Merck): Often lists this under "AldrichCPR" (Rare Chemical Library), meaning lead times can vary.

Tier 2: Bulk & Custom Synthesis (Lower Cost / Variable Lead Time) Target Audience: Process Chemistry / Pilot Plant (kg scale).

-

Enamine: Excellent for custom synthesis of analogs if the exact CAS is out of stock.

-

Chongqing Chemdad / Watson International: Aggregators often linked to Chinese manufacturing bases. Essential for scaling up but requires rigorous third-party QC.

Procurement Decision Logic

The following workflow illustrates the decision process for sourcing, emphasizing the "Make vs. Buy" decision based on purity requirements.

Caption: Procurement workflow prioritizing Tier 1 vendors for speed, defaulting to in-house synthesis from the decarboxylated precursor if stock is unavailable.

Quality Control & Technical Validation

Expert Insight: The most common failure mode with this reagent is decarboxylation . The electron-deficient pyridine ring makes the carboxylic acid at C2 prone to thermal decarboxylation, yielding 3,5-dibromo-4-chloropyridine (CAS 13626-17-0).

The "Golden Proton" Validation Protocol

Unlike many complex molecules, this compound has exactly one aromatic proton (at the C6 position). This simplifies QC significantly.

-

Technique: 1H NMR (DMSO-d6).

-

Pass Criteria: A clean singlet in the aromatic region (typically δ 8.5 – 9.0 ppm).

-

Fail Criteria:

-

Presence of a signal ~8.6 ppm without the acid peak (indicates decarboxylation).

-

Multiple aromatic signals (indicates regioisomers where halogens are scrambled).

-

Impurity Profile Table

| Impurity Type | Origin | Detection Method | Risk |

| Decarboxylated Core | Thermal degradation during drying/shipping | LC-MS (M-44 mass diff) | High. Loses directing group utility. |

| 4-Hydroxy Analog | Hydrolysis of C4-Cl (moisture sensitivity) | HPLC (Polar shift) | Medium. Kills S_NAr reactivity. |

| Regioisomers | Poor selectivity during bromination | 1H NMR (Split signals) | High. Leads to wrong isomers in SAR. |

Synthetic Utility & Reactivity[3][4]

The value of this molecule is its orthogonal reactivity . You have three distinct handles that can be engaged sequentially.

-

C2-Carboxylic Acid: Amide coupling (EDC/HATU) or Curtius rearrangement.

-

C4-Chlorine: Highly activated for S_NAr (Nucleophilic Aromatic Substitution) due to the inductive effect of the pyridine nitrogen and the flanking bromines.

-

C3/C5-Bromines: Available for Palladium-catalyzed cross-couplings (Suzuki-Miyaura), though sterically hindered.

Chemoselectivity Workflow

The following diagram maps the standard operational order to maximize yield and minimize side reactions.

Caption: Recommended synthetic sequence. Functionalizing the acid first prevents catalyst poisoning; S_NAr at C4 is favored over Pd-coupling due to sterics.

References

-

ChemicalBook. (2023). 3,5-Dibromo-4-chloropyridine-2-carboxylic acid Product Description & CAS 698393-07-6 Verification. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 817094: 3,5-Dibromo-4-chloropyridine (Precursor Data). Retrieved from

-

Engers, D. W., et al. (2014).[1] Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. (Demonstrates utility of halogenated pyridine scaffolds in kinase inhibition). Retrieved from

-

Organic Syntheses. (2014). Synthesis of Halogenated Pyridine Derivatives. (General reference for handling picolinic acid halogenation). Retrieved from

-

BLD Pharm. (2023). Product Catalog: Halogenated Pyridines. Retrieved from

Sources

3,5-Dibromo-4-chloropicolinic Acid: Purity Standards & Analytical Profiling for Research

CAS: 698393-07-6 | Formula: C₆H₂Br₂ClNO₂ | M.W.: 315.35 g/mol [1][2]

Part 1: Executive Summary & Strategic Importance

In the high-stakes arena of small molecule drug discovery and agrochemical synthesis, 3,5-Dibromo-4-chloropicolinic acid serves as a high-value "dense halogenated scaffold." Its tri-halogenated core offers orthogonal reactivity profiles: the C4-chlorine is activated for Nucleophilic Aromatic Substitution (SNAr), while the C3 and C5 bromines are prime candidates for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

However, the very reactivity that makes this scaffold valuable also makes its purity profile critical. Commercial "technical grade" batches often contain regioisomers and decarboxylated byproducts that are silent in standard LC-MS screens but catastrophic in downstream library synthesis. This guide establishes the Gold Standard for characterizing this compound to ensure research integrity.

Part 2: Chemical Profile & Critical Quality Attributes (CQAs)

To validate a standard of this material, one must look beyond simple % area purity. The specific placement of halogens defines its utility.

The Impurity Landscape

The synthesis of this compound typically involves the electrophilic bromination of 4-chloropicolinic acid. This route dictates the impurity profile:

| Impurity Type | Structure / Identity | Origin (Causality) | Impact on Research |

| Regioisomer | 5-Bromo-4-chloropicolinic acid | Incomplete bromination (Monobromo) | Caps synthesis yields; creates difficult-to-separate byproducts.[2] |

| Degradant | 3,5-Dibromo-4-chloropyridine | Thermal decarboxylation (loss of CO₂) | Non-reactive in amide couplings; leads to stoichiometry errors.[2] |

| Hydrolysis | 3,5-Dibromo-4-hydroxypicolinic acid | Hydrolysis of the activated C4-Cl | Poison for SNAr reactions; alters solubility.[2] |

| Inorganic | Bromide/Chloride salts | Residual reagents | Interferes with Pd-catalysts (poisoning).[2] |

Structural Logic & Reactivity Map

The following diagram illustrates the reactivity hierarchy and impurity genesis, visualizing why specific analytical methods are chosen.

Caption: Synthesis pathway showing the genesis of critical impurities (red) and the orthogonal reactivity nodes (blue) utilized in drug discovery.

Part 3: Analytical Methodologies (The Protocol)

Standard HPLC methods often fail for picolinic acids because the carboxylic acid moiety causes peak tailing on C18 columns, masking impurities. The following protocol uses Ion-Suppression Chromatography to ensure sharp peak shapes and accurate integration.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify purity and detect decarboxylated degradants.

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).[2] Why? High pH stability is not needed here, but the pore structure provides excellent resolution for halogenated aromatics.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2] Why? TFA suppresses the ionization of the -COOH group (pKa ~2-3), forcing the molecule into its neutral form for better retention.

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV @ 270 nm (Primary) and 230 nm (Secondary).[2]

-

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 15.0 | 90 | Linear Gradient |

| 18.0 | 90 | Wash |

| 18.1 | 10 | Re-equilibration |

| 23.0 | 10 | End |

Acceptance Criteria:

-

Purity: ≥ 98.0% (Area %).[2]

-

Tailing Factor: < 1.5 (Critical for resolving the "Mono-bromo" impurity which elutes just before the main peak).

Nuclear Magnetic Resonance (NMR) Validation

Due to the lack of protons on the pyridine ring (positions 3, 4, 5 are substituted), 1H NMR is limited but useful for detecting wrong structures.

-

Solvent: DMSO-d₆.

-

Key Signal: A broad singlet at δ 13.5–14.5 ppm (-COOH).

-

Absence Check: The absence of aromatic protons is the confirmation. Any signal in the δ 7.0–9.0 ppm region indicates impurities (e.g., under-brominated species or starting material).

-

13C NMR: Essential for confirmation. Look for the carbonyl carbon (~165 ppm) and the distinct shifts of C-Br and C-Cl carbons.

Part 4: Handling, Stability, and Safety[3]

Storage & Stability

-

Decarboxylation Risk: Picolinic acids with electron-withdrawing groups are prone to thermal decarboxylation.

-

Protocol: Store at 2–8°C (Refrigerated). Avoid rotary evaporation baths >40°C during isolation.

-

-

Light Sensitivity: C-Br bonds are photolabile.

-

Protocol: Store in amber glass vials wrapped in foil.

-

Solubility Profile

-

Soluble: DMSO, DMF, Methanol (moderate).

-

Insoluble: Water, Hexanes.

-

Note: For SNAr reactions, use a polar aprotic solvent (DMF or NMP) to enhance the nucleophilicity of the incoming amine.

Part 5: Application Case Study

Scenario: A medicinal chemistry team uses this scaffold to synthesize a library of kinase inhibitors. Failure Mode: The team uses a batch with 5% 3-bromo-4-chloropicolinic acid (monobromo impurity). Consequence: In the subsequent Suzuki coupling, the monobromo impurity competes for the Pd-catalyst but reacts at a different rate, leading to a complex mixture of mono- and di-coupled products that are inseparable by standard prep-HPLC. Solution: Pre-screening the starting material with the Acidic Mobile Phase HPLC Method (Section 3.1) allows for the rejection of the impure batch before synthesis begins, saving weeks of purification effort.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817094, 3,5-Dibromo-4-chloropyridine. Retrieved from [Link]

-

MDPI (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. (Context on separation of polar heterocycles). Retrieved from [Link]

-

WuXi Biology (2025). SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Profiles. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for Herbicidal Activity Screening of 3,5-Dibromo-4-chloropicolinic Acid

Introduction: The Quest for Novel Herbicidal Solutions

The relentless challenge of weed management in modern agriculture necessitates the continuous discovery and development of novel herbicides. Picolinic acid derivatives have emerged as a significant class of synthetic auxin herbicides, known for their efficacy against broadleaf weeds.[1][2][3] 3,5-Dibromo-4-chloropicolinic acid is a halogenated picolinic acid derivative with potential herbicidal properties. A thorough and systematic screening of its herbicidal activity is the foundational step in evaluating its potential as a new active ingredient for weed management solutions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust herbicidal activity screening of this compound. The protocols are designed to be self-validating, incorporating key controls and detailed methodologies to ensure the generation of reliable and reproducible data.

Understanding the Target: this compound

Table 1: Inferred Properties of this compound

| Property | Inferred Information |

| Chemical Class | Halogenated Picolinic Acid |

| CAS Number | Not specified in search results |

| Molecular Formula | C6H2Br2ClNO2 |

| Potential Mode of Action | Synthetic Auxin (disrupts plant growth)[1][2][6] |

| Solubility | Expected to be soluble in polar organic solvents |

The Rationale Behind Herbicidal Screening

The primary objective of herbicidal activity screening is to determine the efficacy of a test compound in controlling the growth of various weed species. This is typically assessed through two distinct application methods:

-

Pre-emergence Application: The herbicide is applied to the soil before the weed seeds germinate. This method targets the early stages of weed development and evaluates the compound's ability to inhibit germination and seedling emergence.[7]

-

Post-emergence Application: The herbicide is applied directly to the foliage of emerged and actively growing weeds.[8] This method assesses the compound's ability to be absorbed by the plant and translocated to its sites of action, leading to plant death.

Pre-Emergence Herbicidal Activity Screening Protocol

This protocol outlines the steps for evaluating the pre-emergence herbicidal activity of this compound in a controlled greenhouse environment.

Experimental Workflow: Pre-Emergence Screening

Caption: Workflow for pre-emergence herbicidal screening.

Step-by-Step Methodology

-

Selection of Weed Species:

-

Choose a diverse range of common and problematic weed species, including both monocots (grasses) and dicots (broadleaf weeds).[9][10]

-

Table 2: Suggested Weed Species for Screening

Weed Type Species Name Common Name Monocot Echinochloa crus-galli Barnyardgrass[11] Monocot Setaria faberi Giant Foxtail[9] Dicot Amaranthus retroflexus Redroot Pigweed[9][12] Dicot Chenopodium album Common Lambsquarters[6][9]

-

-

Soil Preparation and Planting:

-

Prepare a standardized greenhouse soil mix (e.g., sandy loam soil, sand, and peat moss in a 2:1:1 ratio).

-

Fill plastic pots (e.g., 10 cm diameter) with the soil mix.

-

Sow the seeds of each weed species into separate pots at a uniform depth.

-

-

Preparation of Test Substance:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

-

Prepare a series of dilutions to achieve the desired application rates. A common starting range is 100 to 1000 g/ha.

-

Include a surfactant in the final spray solution to ensure uniform coverage.

-

-

Application of Test Substance:

-

Apply the test solutions to the soil surface of the seeded pots using a laboratory track sprayer for uniform application.

-

Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a similar mode of action, e.g., picloram).[1]

-

-

Greenhouse Conditions:

-

Transfer the treated pots to a greenhouse with controlled temperature (25-30°C day, 20-25°C night), humidity (60-80%), and a 16-hour photoperiod.

-

Water the pots by sub-irrigation to avoid disturbing the treated soil surface.[14]

-

-

Assessment of Herbicidal Activity:

-

Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).[15][16]

-

Growth Inhibition: Measure the shoot height of the surviving seedlings and compare it to the negative control.

-

Biomass Reduction: At the end of the experiment (21 DAT), harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and weigh the dry biomass.[17][18] Calculate the percent reduction in biomass compared to the negative control.

-

Post-Emergence Herbicidal Activity Screening Protocol

This protocol details the evaluation of the post-emergence herbicidal activity of this compound.

Experimental Workflow: Post-Emergence Screening

Caption: Workflow for post-emergence herbicidal screening.

Step-by-Step Methodology

-

Plant Material and Growth:

-

Use the same weed species as in the pre-emergence screening.

-